3-(3-CHLOROPHENYL)-3-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOIC ACID
Overview
Description
3-(3-CHLOROPHENYL)-3-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOIC ACID is an organic compound that belongs to the class of aromatic carboxylic acids It features a chlorophenyl group, a methoxybenzoyl group, and an amino propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLOROPHENYL)-3-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. One possible route could include:
Nitration and Reduction: Starting with chlorobenzene, nitration followed by reduction can introduce the amino group.
Acylation: The amino group can be acylated with 4-methoxybenzoyl chloride to form the amide.
Carboxylation: The final step involves carboxylation of the propanoic acid chain.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a carboxylic acid.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like hydroxide ions (OH-) or amines under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Materials Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-CHLOROPHENYL)-3-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOIC ACID would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(3-chlorophenyl)-3-[(4-hydroxybenzoyl)amino]propanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
3-(3-bromophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The presence of the methoxy group in 3-(3-CHLOROPHENYL)-3-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOIC ACID can influence its reactivity and interactions compared to similar compounds. This can affect its solubility, binding affinity, and overall biological activity.
Properties
IUPAC Name |
3-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-23-14-7-5-11(6-8-14)17(22)19-15(10-16(20)21)12-3-2-4-13(18)9-12/h2-9,15H,10H2,1H3,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGXYAOMVUWFKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(CC(=O)O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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